molecular formula C9H5ClN2O4 B8728646 3-Nitro-4-hydroxy-6-chloroquinolin-2(1H)-one

3-Nitro-4-hydroxy-6-chloroquinolin-2(1H)-one

Cat. No.: B8728646
M. Wt: 240.60 g/mol
InChI Key: CZCJLOLVVYAZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-hydroxy-6-chloroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H5ClN2O4 and its molecular weight is 240.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H5ClN2O4

Molecular Weight

240.60 g/mol

IUPAC Name

6-chloro-4-hydroxy-3-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14)

InChI Key

CZCJLOLVVYAZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-chloro-4-hydroxycarbostyril (1.82g; 0.0093 mole) in glacial acetic acid (10 ml) was shaken with concentrated nitric acid (2.5 ml; d, 1.42) and the mixture heated on a water bath at 100° C until a clear solution resulted. Cooling of the orange solution gave a bright yellow solid which was filtered, washed well with acetic acid and then ethanol. Drying in vacuo over P2O5NaOH gave analytically pure 6-chloro-4-hydroxy-3-nitrocarbostyril; decomposes 200° C. (Found: C, 45.31; H, 2.31 N, 11.93; Cl, 14.78; C9H5N2CIO4 requires; C, 44.93; H, 2.09; N, 11.64 Cl, 14.74%).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

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